Ethyl 2-ethyl-5-oxohex-2-enoate

Description

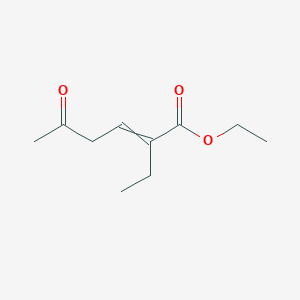

Ethyl 2-ethyl-5-oxohex-2-enoate is an α,β-unsaturated ester characterized by a conjugated enoate system (C=C double bond adjacent to a carbonyl group) and a ketone moiety at position 5. Its molecular formula is C₉H₁₄O₃, with a molecular weight of 170.21 g/mol. The compound’s structure includes:

- An ethyl ester group (-COOEt) at position 1.

- An ethyl substituent at position 2.

- A keto group (-CO-) at position 5.

This structure confers reactivity typical of α,β-unsaturated esters, such as susceptibility to nucleophilic attacks and participation in conjugate addition reactions. The ketone group enhances polarity, influencing solubility in polar solvents like ethyl acetate or acetone .

Properties

CAS No. |

61895-59-8 |

|---|---|

Molecular Formula |

C10H16O3 |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

ethyl 2-ethyl-5-oxohex-2-enoate |

InChI |

InChI=1S/C10H16O3/c1-4-9(7-6-8(3)11)10(12)13-5-2/h7H,4-6H2,1-3H3 |

InChI Key |

FJBMSAMPYWVRAE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CCC(=O)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-ethyl-5-oxohex-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors provide better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-ethyl-5-oxohex-2-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction with agents like lithium aluminum hydride can convert it into the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or different esters.

Scientific Research Applications

Ethyl 2-ethyl-5-oxohex-2-enoate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceuticals.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-ethyl-5-oxohex-2-enoate involves its interaction with molecular targets through its α,β-unsaturated ester group. This group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. These interactions can modulate various biochemical pathways, contributing to its biological effects .

Comparison with Similar Compounds

Ethyl 5-methylhex-2-enoate (C₉H₁₆O₂)

- Structural Differences : Lacks the 5-oxo group and has a methyl substituent at position 5 instead of ethyl at position 2.

- Properties: Lower polarity due to the absence of a ketone. Molecular weight: 156.22 g/mol (vs. 170.21 g/mol for Ethyl 2-ethyl-5-oxohex-2-enoate). Applications: Primarily used as a flavoring agent or intermediate in organic synthesis due to its ester functionality .

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (C₂₃H₂₂O₅)

- Structural Differences :

- Contains a triple bond (alkyne) at position 2 instead of a double bond.

- Two phenyl groups and an ethoxycarbonyloxy substituent at position 5.

- Properties :

Ethyl 5-methyl-2-(1-methylethyl)-3-oxohexanoate (C₁₂H₂₀O₃)

- Structural Differences :

- Branched isopropyl group at position 2.

- Keto group at position 3 instead of 5.

- Properties :

Ethyl (2R,4Z)-5-hydroxy-2-methyl-3-oxohex-4-enoate (C₉H₁₄O₄)

- Structural Differences :

- Hydroxyl group at position 5.

- Additional keto group at position 3 and stereochemical complexity (R-configuration at C2).

- Properties: Molecular weight: 186.21 g/mol. Higher hydrophilicity due to the hydroxyl group. Applications: Potential use in chiral synthesis or as a precursor for polyketide analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.